molecular formula C6H11F2NO3 B13565237 Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

Cat. No.: B13565237
M. Wt: 183.15 g/mol
InChI Key: YMQYENYLWGCKGD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C6H11F2NO3 It is known for its unique structure, which includes both amino and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate typically involves multiple steps. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoate: This compound has an additional fluorine atom, which can alter its chemical properties and reactivity.

    Methyl 2-amino-4,4-difluoro-3-hydroxy-3-ethylbutanoate: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic properties.

Uniqueness

Methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11F2NO3

Molecular Weight

183.15 g/mol

IUPAC Name

methyl 2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C6H11F2NO3/c1-6(11,5(7)8)3(9)4(10)12-2/h3,5,11H,9H2,1-2H3

InChI Key

YMQYENYLWGCKGD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)N)(C(F)F)O

Origin of Product

United States

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